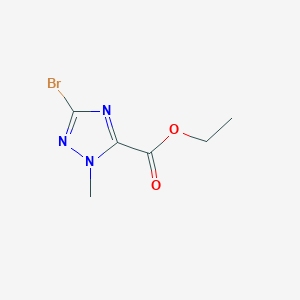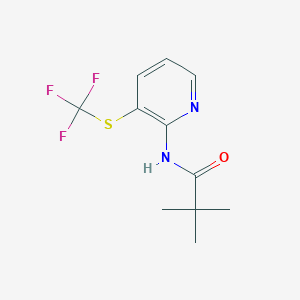
N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide is a compound that features a trifluoromethylthio group attached to a pyridine ring, with a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide typically involves the introduction of the trifluoromethylthio group to the pyridine ring, followed by the attachment of the pivalamide group. One common method involves the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base to form the trifluoromethylthio derivative. This intermediate is then reacted with pivaloyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-((trifluoromethyl)thio)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide: Similar structure but with an iodine atom instead of the trifluoromethylthio group.
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide: Contains a hydroxypropyl group instead of the trifluoromethylthio group.
Uniqueness
N-(3-((Trifluoromethyl)thio)pyridin-2-yl)pivalamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13F3N2OS |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethylsulfanyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H13F3N2OS/c1-10(2,3)9(17)16-8-7(5-4-6-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
InChI Key |
NFQOEENYORLSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
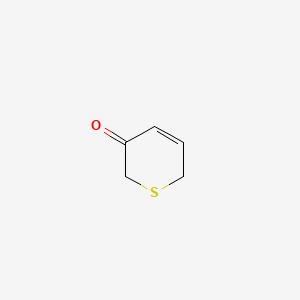
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
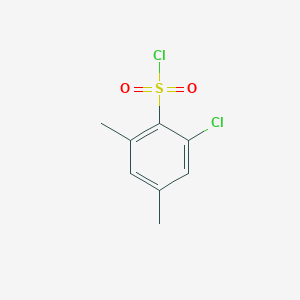

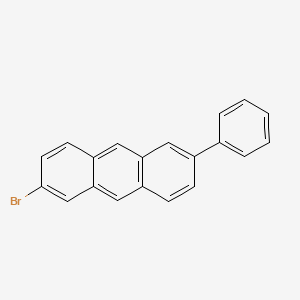
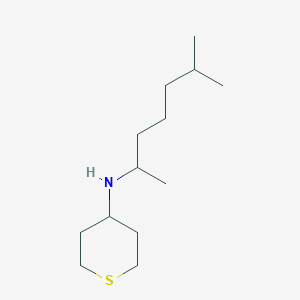
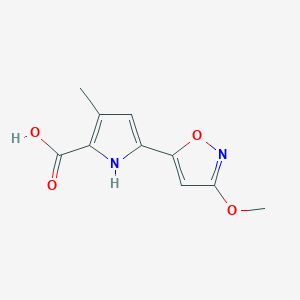

![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)
![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
